molecular formula C21H19N5O4 B10920342 3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10920342
M. Wt: 405.4 g/mol
InChI Key: KKWZYNRXXALLPO-UHFFFAOYSA-N
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Description

“3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two methoxyphenyl groups and a nitro-substituted pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid.

    Attachment of the methoxyphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.

    Reduction: Amino-substituted pyrazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity and can be studied for its potential as a drug candidate. Its interactions with biological targets such as enzymes or receptors can be explored.

    Biochemistry: It can be used as a probe to study biochemical pathways and mechanisms.

Industry

    Agriculture: The compound can be evaluated for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the nitro group and the additional pyrazole moiety.

    3,5-bis(4-methoxyphenyl)-1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Contains an amino group instead of a nitro group.

Uniqueness

“3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is unique due to the presence of both methoxyphenyl groups and a nitro-substituted pyrazole moiety. This combination of functional groups can impart specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C21H19N5O4/c1-29-17-7-3-15(4-8-17)19-13-20(16-5-9-18(30-2)10-6-16)25(22-19)14-24-12-11-21(23-24)26(27)28/h3-13H,14H2,1-2H3

InChI Key

KKWZYNRXXALLPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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